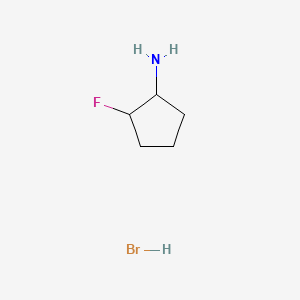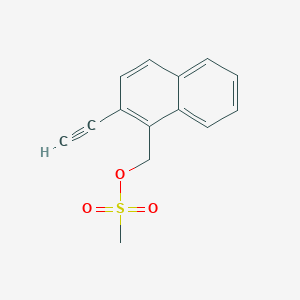
(2-ethynylnaphthalen-1-yl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-ethynylnaphthalen-1-yl)methyl methanesulfonate is an organic compound that features a naphthalene ring substituted with an ethynyl group and a methanesulfonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethynylnaphthalen-1-yl)methyl methanesulfonate typically involves the reaction of 2-ethynylnaphthalene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
(2-ethynylnaphthalen-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation of the ethynyl group would produce a carbonyl compound .
科学的研究の応用
(2-ethynylnaphthalen-1-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-ethynylnaphthalen-1-yl)methyl methanesulfonate involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings with azides. This property makes it useful in bioconjugation and labeling studies. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
2-ethynylnaphthalene: Lacks the methanesulfonate group, making it less reactive in substitution reactions.
Naphthalene-2-yl methanesulfonate: Lacks the ethynyl group, limiting its use in click chemistry.
(2-methoxynaphthalen-1-yl)methyl methanesulfonate: Contains a methoxy group instead of an ethynyl group, altering its reactivity and applications.
Uniqueness
(2-ethynylnaphthalen-1-yl)methyl methanesulfonate is unique due to the presence of both the ethynyl and methanesulfonate groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in scientific research.
特性
分子式 |
C14H12O3S |
|---|---|
分子量 |
260.31 g/mol |
IUPAC名 |
(2-ethynylnaphthalen-1-yl)methyl methanesulfonate |
InChI |
InChI=1S/C14H12O3S/c1-3-11-8-9-12-6-4-5-7-13(12)14(11)10-17-18(2,15)16/h1,4-9H,10H2,2H3 |
InChIキー |
LNTKQKNYHHLEMK-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC1=C(C=CC2=CC=CC=C21)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


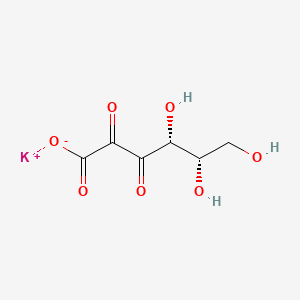
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
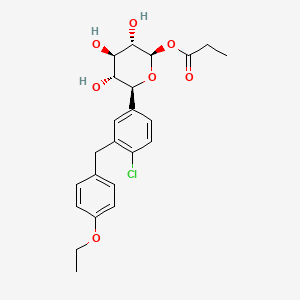
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
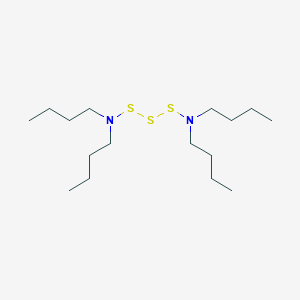

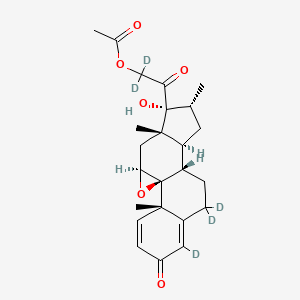
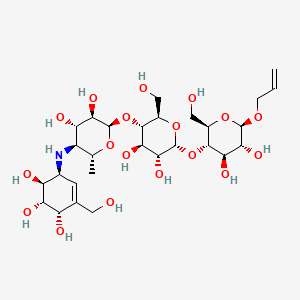

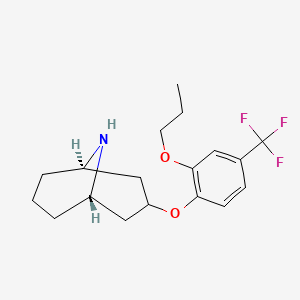
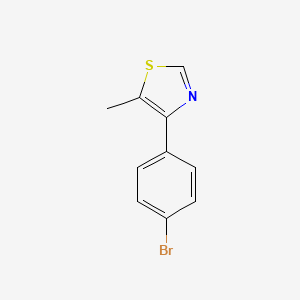
![4-(4-methylpiperazin-1-yl)-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13853932.png)
